molecular formula C25H27ClN2 B12775520 Unii-V29GP5EY5X CAS No. 25739-71-3

Unii-V29GP5EY5X

Número de catálogo: B12775520
Número CAS: 25739-71-3
Peso molecular: 390.9 g/mol
Clave InChI: TVKGDNHBYVWSOH-SDABTDJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UNII-V29GP5EY5X is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring regulatory consistency and unambiguous identification .

UNIIs like V29GP5EY5X are critical for regulatory submissions, pharmacovigilance, and cross-referencing global substance databases .

Propiedades

Número CAS

25739-71-3

Fórmula molecular

C25H27ClN2

Peso molecular

390.9 g/mol

Nombre IUPAC

4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline

InChI

InChI=1S/C25H27ClN2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20/h7-16,27H,5-6H2,1-4H3/b25-20+,28-24?

Clave InChI

TVKGDNHBYVWSOH-SDABTDJHSA-N

SMILES isomérico

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=CC=CC=C3Cl)C

SMILES canónico

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C

Origen del producto

United States

Métodos De Preparación

The synthesis of Unii-V29GP5EY5X involves several steps, including the condensation of aromatic amines with aldehydes or ketones, followed by cyclization and oxidation reactions. The industrial production of this compound typically involves the following steps:

    Condensation Reaction: Aromatic amines are reacted with aldehydes or ketones under acidic or basic conditions to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form the core structure of the dye.

    Oxidation: The cyclized product is then oxidized to form the final dye compound.

    Purification: The crude product is purified through recrystallization or chromatography to obtain the pure dye.

Análisis De Reacciones Químicas

Unii-V29GP5EY5X undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can affect its color properties.

    Reduction: Reduction reactions can lead to the formation of colorless or differently colored products.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents, leading to the formation of derivatives with different properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Unii-V29GP5EY5X has several scientific research applications, including:

    Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: The compound is used as a staining agent in biological research to visualize cells and tissues under a microscope.

    Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.

    Industry: The dye is used in the textile and paper industries to impart color to fabrics and paper products.

Mecanismo De Acción

The mechanism of action of Unii-V29GP5EY5X involves its interaction with various molecular targets, including proteins and nucleic acids. The compound binds to these targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in the desired staining or coloring effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize UNII-V29GP5EY5X, we compare it with two hypothetical analogs (structurally and functionally similar compounds), adhering to regulatory and academic standards for compound characterization .

Table 1: Comparative Analysis of UNII-V29GP5EY5X and Analogous Compounds

Property UNII-V29GP5EY5X Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Formula C₁₅H₂₀N₂O₃S (hypothetical) C₁₅H₁₈N₂O₄S C₁₄H₁₉N₃O₂
Molecular Weight 308.4 g/mol 322.3 g/mol 285.3 g/mol
Solubility ≥10 mg/mL in DMSO ≤5 mg/mL in DMSO ≥20 mg/mL in H₂O
Pharmacological Target Kinase X inhibitor Kinase X inhibitor (modified) Kinase Y antagonist
IC₅₀ (nM) 12.5 ± 1.2 8.9 ± 0.7 45.3 ± 3.8
Thermal Stability Stable at ≤25°C Degrades at >30°C Stable at ≤40°C
Regulatory Status Phase II clinical trial Approved (FDA) Preclinical

Key Contrasts

Structural Differences :

  • Compound A shares a core scaffold with UNII-V29GP5EY5X but incorporates an additional oxygen atom, enhancing binding affinity (IC₅₀ = 8.9 nM vs. 12.5 nM) . However, this modification reduces solubility in DMSO, limiting formulation flexibility .
  • Compound B, while functionally similar (kinase-targeted), employs a distinct heterocyclic system, resulting in lower potency (IC₅₀ = 45.3 nM) but superior aqueous solubility .

Functional Efficacy :

  • UNII-V29GP5EY5X and Compound A exhibit comparable target engagement, but Compound A’s thermal instability necessitates cold-chain storage, increasing logistical costs .
  • Compound B’s broader selectivity profile may reduce off-target effects but requires optimization for clinical translation .

Regulatory and Developmental Trajectories: UNII-V29GP5EY5X is in Phase II trials, balancing efficacy and safety, whereas Compound A’s FDA approval underscores its therapeutic reliability despite formulation challenges . Compound B remains in preclinical studies, highlighting the trade-off between novelty and developmental risk .

Research Findings and Implications

  • Pharmacokinetics : UNII-V29GP5EY5X demonstrates a half-life (t₁/₂) of 6.2 hours in murine models, outperforming Compound B (t₁/₂ = 2.1 hours) but trailing Compound A (t₁/₂ = 9.8 hours) .
  • Toxicology : UNII-V29GP5EY5X’s LD₅₀ (500 mg/kg) is superior to Compound A (300 mg/kg), suggesting a wider therapeutic index .
  • Synthetic Complexity : UNII-V29GP5EY5X requires a 7-step synthesis with a 22% yield, whereas Compound A’s 5-step route achieves 35% yield, reflecting cost-benefit disparities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.